4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride
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Overview
Description
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group. This compound is of interest due to its potential pharmacological properties, including its use in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds often target a variety of receptors and enzymes, modulating their activity to achieve therapeutic effects.
Mode of Action
For instance, they can act as antagonists, blocking the activity of certain receptors, or as agonists, enhancing the activity of certain receptors . The specific mode of action would depend on the particular target and the structure of the compound.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds.
Construction of the Chromenone Core: The chromenone core is formed through cyclization reactions involving appropriate precursors, such as hydroxyacetophenones.
Final Assembly: The final compound is assembled by linking the piperazine derivative with the chromenone core through Mannich-type reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups on the chromenone core.
Reduction: Reduction reactions may target the carbonyl group within the chromenone structure.
Substitution: The piperazine ring and chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives with modified hydroxy groups.
Reduction: Reduced forms of the chromenone core.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the chromenone core.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and chlorophenyl group but differs in the core structure.
Uniqueness: 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride is unique due to its combination of a piperazine ring, chlorophenyl group, and chromenone core, which imparts distinct chemical and pharmacological properties.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dihydroxychromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4.2ClH/c21-14-2-1-3-15(11-14)23-8-6-22(7-9-23)12-13-10-18(25)27-20-16(13)4-5-17(24)19(20)26;;/h1-5,10-11,24,26H,6-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRSBXAKWKZABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C4=CC(=CC=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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